molecular formula C8H7ClN4O B12637043 1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-

1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-

Cat. No.: B12637043
M. Wt: 210.62 g/mol
InChI Key: NRLYPRWBRFUQPI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy- is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a carboximidamide group at the 5-position, a chlorine atom at the 4-position, and a hydroxy group attached to the nitrogen atom. The compound’s distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy- typically involves multiple steps, starting with the formation of the pyrrolo[2,3-b]pyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the pyrrolo[2,3-b]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the carboximidamide group.

    Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce dechlorinated or modified carboximidamide compounds, and substitution reactions can result in a variety of substituted pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FGFR inhibitor, the compound binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival. This mechanism makes it a promising candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the carboximidamide and hydroxy groups.

    1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: Contains a carboxylic acid group instead of a carboximidamide group.

    7-Azaindole: A structurally related compound with different functional groups.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the carboximidamide group enhances its ability to form hydrogen bonds, while the hydroxy group can participate in various chemical reactions. The chlorine atom at the 4-position also provides a site for further functionalization, making this compound versatile for various applications .

Properties

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-N'-hydroxy-1H-pyrrolo[2,3-b]pyridine-5-carboximidamide

InChI

InChI=1S/C8H7ClN4O/c9-6-4-1-2-11-8(4)12-3-5(6)7(10)13-14/h1-3,14H,(H2,10,13)(H,11,12)

InChI Key

NRLYPRWBRFUQPI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C(=NO)N

Origin of Product

United States

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